molecular formula C31H29ClN2O4S B12710747 Einecs 275-924-2 CAS No. 71735-13-2

Einecs 275-924-2

Cat. No.: B12710747
CAS No.: 71735-13-2
M. Wt: 561.1 g/mol
InChI Key: ARTWWZBSXAHLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 275-924-2 is a useful research compound. Its molecular formula is C31H29ClN2O4S and its molecular weight is 561.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Einecs 275-924-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 275-924-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71735-13-2

Molecular Formula

C31H29ClN2O4S

Molecular Weight

561.1 g/mol

IUPAC Name

4-benzoyl-2-hydroxybenzoic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19ClN2S.C14H10O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h3-4,6-9,12H,5,10-11H2,1-2H3;1-8,15H,(H,17,18)

InChI Key

ARTWWZBSXAHLQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide (CAS 71735-13-2)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the molecular characteristics, synthesis, and potential applications of a complex synthetic peptide.

Foreword

This technical guide provides a detailed overview of the synthetic peptide derivative, 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide. A significant discrepancy was identified during the initial research phase: the provided CAS number, 71735-13-2, does not correspond to the chemical name in publicly available databases. Instead, the closely related CAS number 71735-79-0 is assigned to Cedroxyde, a fragrance ingredient with a completely different chemical structure. This guide will, therefore, focus on the chemical entity described by the name "7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide," for which a specific CAS number could not be definitively established through public chemical registries. This situation suggests the compound may be a novel or less-documented research chemical. The information presented herein is a composite analysis based on the constituent chemical moieties.

Part 1: Core Molecular Attributes

This section delineates the fundamental chemical properties of 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide, derived from its structural components.

Molecular Structure and Identity

The molecule is a tripeptide derivative. Its backbone consists of two L-proline residues followed by an N-methylated L-alanine at the C-terminus, which is further modified to an alaninamide. The N-terminus of the first proline residue is capped with a reactive 7-oxo-7-(trichloromethyl)sulfenyl group.

Table 1: Molecular Identity

AttributeValue
Chemical Name 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide
CAS Number Not Assigned
Physicochemical Properties

The exact physicochemical properties of this complex molecule have not been empirically determined and cataloged in public databases. However, based on its structure, the following characteristics can be inferred:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₇H₂₃Cl₃N₄O₅SBased on the summation of atoms from each constituent amino acid and the sulfenyl capping group.
Molecular Weight 517.81 g/mol Calculated from the molecular formula.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and potentially alcohols. Limited solubility in water is expected due to the nonpolar N-methyl and trichloromethyl groups.Based on the polarity of the peptide backbone versus the nonpolar modifications.
Appearance Likely a solid at room temperature.Peptides and their derivatives are typically solids.

Part 2: Synthesis and Methodologies

The synthesis of 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide would involve a multi-step process, characteristic of peptide synthesis, followed by the introduction of the unique N-terminal capping group.

Synthetic Workflow

A plausible synthetic route would follow the principles of solid-phase or solution-phase peptide synthesis to assemble the Pro-Pro-N-Me-Ala backbone, followed by the addition of the trichloromethylsulfenyl group.

Synthesis_Workflow cluster_peptide_synthesis Peptide Backbone Synthesis cluster_capping N-terminal Capping start Start with N-methyl-L-alaninamide resin-bound or in solution step1 Couple Fmoc-L-Proline start->step1 1. Coupling step2 Fmoc deprotection step1->step2 2. Deprotection step3 Couple second Fmoc-L-Proline step2->step3 3. Coupling step4 Final Fmoc deprotection step3->step4 4. Deprotection step5 Reaction with Perchloromethyl mercaptan step4->step5 5. Capping Reaction step6 Cleavage and Purification step5->step6 6. Final processing end Final Product step6->end

Caption: A generalized workflow for the synthesis of the target peptide derivative.

Detailed Experimental Protocol: A Hypothetical Approach

Step 1: Solid-Phase Synthesis of the Peptide Backbone

  • Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Couple the first amino acid, Fmoc-N-methyl-L-alanine, to the resin using a standard coupling agent like HBTU/DIPEA.

  • Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Couple the second amino acid, Fmoc-L-proline, using the same coupling procedure.

  • Repeat the deprotection and coupling steps for the final L-proline residue.

  • After the final deprotection, wash the resin-bound tripeptide extensively with DMF and then dichloromethane (DCM).

Step 2: N-terminal Capping with the Trichloromethylsulfenyl Group

  • Suspend the resin-bound peptide in DCM.

  • Add a solution of perchloromethyl mercaptan (trichloromethanesulfenyl chloride) in DCM to the resin suspension.[1]

  • Allow the reaction to proceed at room temperature until completion, monitored by a qualitative test (e.g., ninhydrin test) to confirm the absence of free primary amines.

  • Wash the resin thoroughly with DCM to remove excess reagents.

Step 3: Cleavage and Purification

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold ether.

  • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Part 3: Potential Applications and Research Directions

The unique structural features of 7-Oxo-7-(trichloromethyl)sulfenyl-L-prolyl-L-prolyl-N-methyl-L-alaninamide suggest several avenues for research, particularly in the fields of medicinal chemistry and chemical biology.

Covalent Inhibition

The trichloromethylsulfenyl group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine. This makes the compound a candidate for a covalent inhibitor of enzymes where a cysteine residue is present in or near the active site.

Covalent_Inhibition cluster_system Mechanism of Covalent Inhibition Peptide 7-Oxo-7-(trichloromethyl)sulfenyl-Peptide Enzyme Target Enzyme (with active site Cysteine) Peptide->Enzyme Binding Complex Enzyme-Peptide Complex (Covalent Adduct) Enzyme->Complex Covalent Bond Formation (Thiol-Sulfenyl Reaction)

Sources

An In-depth Technical Guide to Chlorpromazine and the Hypothetical Derivative: Chlorpromazine 4-benzoyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational antipsychotic agent, chlorpromazine, and explores the theoretical landscape of a novel derivative, designated as Chlorpromazine 4-benzoyl-2-hydroxybenzoate. It has come to our attention through inquiry that "Chlorpromazine 4-benzoyl-2-hydroxybenzoate" as a specific chemical entity is not documented in current public scientific literature or chemical databases. The name appears to be a composite of chlorpromazine and a substituted benzoic acid. This guide will therefore first deliver an in-depth analysis of chlorpromazine, covering its established pharmacology, physicochemical properties, and relevant experimental protocols. Subsequently, we will construct a hypothetical profile for "Chlorpromazine 4-benzoyl-2-hydroxybenzoate," proposing its structure, potential synthesis, and predicted characteristics based on the known properties of its constituent moieties. This document is intended to serve as a robust resource for professionals engaged in antipsychotic drug research and development, offering both established knowledge and a framework for novel molecular exploration.

Part 1: A Comprehensive Review of Chlorpromazine

Chlorpromazine (CPZ) is a cornerstone of psychopharmacology, first synthesized in the 1950s and representing one of the initial breakthroughs in the treatment of psychotic disorders.[1][2] Chemically, it is a phenothiazine derivative with a wide range of therapeutic applications, most notably in the management of schizophrenia, bipolar disorder, and severe behavioral issues.[2][3]

Physicochemical Properties of Chlorpromazine

Chlorpromazine is typically used as its hydrochloride salt to enhance its solubility in aqueous solutions.[4] The free base is an oily liquid, while the hydrochloride salt is a white or creamy-white crystalline powder.[5][6]

PropertyValueSource
Molecular FormulaC17H19ClN2S[5]
Molecular Weight318.9 g/mol [5]
Melting Point~60 °C (free base)[5]
Solubility (free base)Sparingly soluble in water; soluble in organic solvents.[5]
pKa9.3[5]
Mechanism of Action and Pharmacology

The primary antipsychotic effect of chlorpromazine is attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][7] In conditions like schizophrenia, an overactivity of this dopaminergic system is observed, and by blocking these receptors, chlorpromazine alleviates positive symptoms such as hallucinations and delusions.[7]

However, its clinical profile is broad due to its interaction with a variety of other neurotransmitter systems.[7] This multi-receptor activity is responsible for both its therapeutic versatility and its side-effect profile.

  • Dopamine Receptor Antagonism: Beyond D2 receptors, it also shows affinity for D1, D3, and D4 subtypes.[3][8] Blockade in the nigrostriatal pathway can lead to extrapyramidal side effects.[7]

  • Serotonin Receptor Antagonism: Interaction with 5-HT2 receptors may contribute to its efficacy against negative symptoms of schizophrenia.[7][8]

  • Adrenergic Receptor Antagonism: Blockade of α-adrenergic receptors can cause orthostatic hypotension.[7][8]

  • Histamine H1 Receptor Antagonism: This action is responsible for the sedative effects of chlorpromazine.[9]

  • Muscarinic Acetylcholine Receptor Antagonism: Leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[7][9]

The following diagram illustrates the primary receptor targets of chlorpromazine.

Chlorpromazine_Mechanism cluster_receptors Receptor Targets cluster_effects Clinical Effects CPZ Chlorpromazine D2 Dopamine D2 CPZ->D2 Antagonist HT2 Serotonin 5-HT2 CPZ->HT2 Antagonist Alpha α-Adrenergic CPZ->Alpha Antagonist H1 Histamine H1 CPZ->H1 Antagonist M1 Muscarinic M1 CPZ->M1 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic Antiemetic Antiemetic Effect D2->Antiemetic HT2->Antipsychotic Hypotension Hypotension Alpha->Hypotension Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic

Caption: Receptor binding profile of Chlorpromazine and associated clinical effects.

Experimental Protocols: Synthesis and Analysis of Chlorpromazine

The industrial synthesis of chlorpromazine typically involves the alkylation of 2-chlorophenothiazine with 3-dimethylaminopropylchloride.[10]

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, 2-chlorophenothiazine is dissolved in an appropriate organic solvent, such as toluene.[10]

  • Base Addition: A strong base, for instance, sodium hydroxide, is introduced to the mixture, often in a biphasic system with a phase-transfer catalyst like tert-butylammonium bromide to facilitate the reaction.[10]

  • Alkylation: A solution of 3-dimethylaminopropylchloride in the same solvent is added dropwise to the reaction mixture while maintaining a specific temperature, typically under reflux.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the organic layer is washed with water to remove inorganic salts.

  • Isolation of Free Base: The organic solvent is removed under reduced pressure to yield the oily chlorpromazine free base.

  • Salt Formation: The free base is then dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in the same solvent is added to precipitate chlorpromazine hydrochloride.

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the final product.

The following diagram outlines the synthesis workflow.

Chlorpromazine_Synthesis start 2-Chlorophenothiazine reaction Alkylation Reaction start->reaction reagent1 3-Dimethylaminopropylchloride reagent1->reaction base Base (e.g., NaOH) Phase-Transfer Catalyst base->reaction solvent Toluene solvent->reaction workup Aqueous Workup reaction->workup evaporation Solvent Evaporation workup->evaporation free_base Chlorpromazine (Free Base) evaporation->free_base salt_formation Salt Formation with HCl free_base->salt_formation product Chlorpromazine HCl salt_formation->product

Caption: Workflow for the synthesis of Chlorpromazine Hydrochloride.

A common method for the assay of chlorpromazine hydrochloride is non-aqueous titration.[1]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a quantity of chlorpromazine hydrochloride and dissolve it in a suitable non-aqueous solvent, such as anhydrous acetic acid.

  • Interference Removal: Add mercuric acetate solution to the sample. This reacts with the hydrochloride to form mercuric chloride, which is poorly ionized in acetic acid, thus preventing interference from the chloride ion.[1]

  • Indicator Addition: Add a few drops of a suitable indicator, such as crystal violet.[1]

  • Titration: Titrate the solution with a standardized solution of 0.1 M perchloric acid in anhydrous acetic acid.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes from violet to blue-green.

  • Calculation: The percentage purity of chlorpromazine hydrochloride can be calculated from the volume of perchloric acid consumed.

Part 2: The Hypothetical Derivative: Chlorpromazine 4-benzoyl-2-hydroxybenzoate

As previously stated, "Chlorpromazine 4-benzoyl-2-hydroxybenzoate" is not a recognized chemical name. We will proceed by postulating a structure for "4-benzoyl-2-hydroxybenzoic acid" and then its combination with chlorpromazine.

Proposed Structure

We hypothesize that "4-benzoyl-2-hydroxybenzoic acid" is a benzoic acid molecule substituted with a benzoyl group at the 4th position and a hydroxyl group at the 2nd position. Chlorpromazine, being a tertiary amine, can form a salt with the carboxylic acid group of this molecule. The resulting "Chlorpromazine 4-benzoyl-2-hydroxybenzoate" would therefore be an ionic salt.

Hypothetical Synthesis

The synthesis of this hypothetical salt would likely involve a straightforward acid-base reaction.

Step-by-Step Protocol:

  • Synthesis of 4-benzoyl-2-hydroxybenzoic acid: This would likely be a multi-step synthesis, potentially involving the Friedel-Crafts acylation of a suitably protected 2-hydroxybenzoic acid derivative.

  • Salt Formation:

    • Dissolve chlorpromazine free base in a suitable organic solvent (e.g., ethanol or acetone).

    • In a separate flask, dissolve an equimolar amount of the synthesized 4-benzoyl-2-hydroxybenzoic acid in the same solvent.

    • Slowly add the acid solution to the chlorpromazine solution with stirring.

    • The salt, if it precipitates, can be collected by filtration. If it remains in solution, the solvent can be evaporated to yield the product.

  • Purification: Recrystallization from a suitable solvent system would be employed to purify the final product.

The following diagram outlines the proposed synthesis workflow.

Hypothetical_Synthesis start_cpz Chlorpromazine (Free Base) mixing Acid-Base Reaction start_cpz->mixing start_acid Hypothetical Acid: 4-benzoyl-2-hydroxybenzoic acid start_acid->mixing solvent Organic Solvent (e.g., Ethanol) solvent->mixing precipitation Precipitation/Evaporation mixing->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Chlorpromazine 4-benzoyl-2-hydroxybenzoate purification->product

Caption: Hypothetical workflow for the synthesis of Chlorpromazine 4-benzoyl-2-hydroxybenzoate.

Predicted Properties and Potential Pharmacological Profile

The formation of a salt with a large organic counter-ion could potentially modify the physicochemical and pharmacokinetic properties of chlorpromazine.

  • Solubility: The solubility of the salt would likely be lower in aqueous media and higher in lipophilic environments compared to chlorpromazine hydrochloride. This could have implications for its formulation and bioavailability.

  • Pharmacokinetics: A more lipophilic salt might exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties. It could potentially lead to a longer half-life and a different tissue distribution profile.

  • Pharmacodynamics: The primary pharmacological activity would still be driven by the chlorpromazine cation. However, the benzoate derivative itself may possess some biological activity (e.g., anti-inflammatory properties are common for salicylic acid derivatives), which could potentially lead to a synergistic or modified therapeutic effect.[11]

  • Stability: The salt's stability, particularly its photosensitivity, would need to be evaluated, as chlorpromazine itself is known to be light-sensitive.[12]

Proposed Experimental Workflow for Characterization

Should this hypothetical compound be synthesized, a rigorous characterization would be necessary.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of both the chlorpromazine and the benzoate moieties and their ionic interaction.

    • Mass Spectrometry (MS): To determine the exact mass of the ionic pair and its fragmentation pattern.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both components.

  • Physicochemical Characterization:

    • Melting Point Determination: To assess its purity and physical state.

    • Solubility Studies: In various pharmaceutically relevant solvents.

    • Differential Scanning Calorimetry (DSC): To study its thermal properties.

  • In Vitro Pharmacological Evaluation:

    • Receptor Binding Assays: To determine if the affinity of chlorpromazine for its various receptor targets is altered.

    • Cell-Based Functional Assays: To evaluate its functional activity (e.g., inhibition of dopamine-induced signaling).

  • In Vivo Studies (in animal models):

    • Pharmacokinetic Profiling: To determine its ADME properties.

    • Pharmacodynamic Studies: To assess its antipsychotic and other behavioral effects.

    • Toxicology Studies: To evaluate its safety profile.

Conclusion

While "Chlorpromazine 4-benzoyl-2-hydroxybenzoate" does not appear to be a known compound, this guide provides a comprehensive foundation on its parent molecule, chlorpromazine, and a theoretical framework for the synthesis, characterization, and potential properties of this novel derivative. The exploration of new salt forms of established drugs is a valid strategy in drug development to enhance physicochemical and pharmacokinetic properties. The information and protocols presented herein are intended to be a valuable resource for researchers in the field of medicinal chemistry and pharmacology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Chlorpromazine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 28). Chlorpromazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • INCHEM. (n.d.). Chlorpromazine (WHO Food Additives Series 29). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6240, Chlorpromazine Hydrochloride. Retrieved from [Link]

  • Pharmacy Infoline. (n.d.). Assay of Chlorpromazine: Medicinal Chemistry Practical. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6814, 2-(4-Hydroxybenzoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
  • Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride? Retrieved from [Link]

  • Drugs.com. (2025). Chlorpromazine Uses, Side Effects & Warnings. Retrieved from [Link]

  • PubMed. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Chlorpromazine Organic Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorpromazine, a cornerstone of antipsychotic therapy, is a weakly basic drug whose clinical efficacy and manufacturability are intrinsically linked to its salt form. While the hydrochloride salt is most common, the exploration of organic salts presents a strategic avenue for optimizing key pharmaceutical properties. This guide provides a comprehensive analysis of the critical physicochemical characteristics of chlorpromazine salts, offering a framework for researchers and drug development professionals. We delve into the causality behind experimental choices for characterizing properties such as acid-base chemistry, solubility, polymorphism, and thermal stability. This document is structured to serve as a practical, in-depth resource, integrating established analytical protocols and field-proven insights to facilitate informed salt selection and formulation development.

Introduction: The Rationale for Salt Selection

Chlorpromazine is a phenothiazine derivative that acts primarily as a dopamine D2 receptor antagonist, pivotal in the management of schizophrenia and other psychotic disorders.[1][2] As a tertiary amine, the chlorpromazine free base exhibits high lipophilicity and low aqueous solubility, posing significant challenges for oral bioavailability.[3][4][5]

The formation of a salt by reacting the basic drug molecule with an acid is a fundamental strategy in pharmaceutical development to enhance these properties.[6][7] An estimated 50% of all drugs are administered as salts, a testament to this approach's efficacy.[6] The choice of the counter-ion—in this case, an organic acid—is a critical decision that can profoundly influence:

  • Solubility and Dissolution Rate: Directly impacting bioavailability.[8]

  • Stability: Both chemical and physical (solid-state) stability.[9]

  • Hygroscopicity: The tendency to absorb moisture, which affects handling, processing, and stability.[10]

  • Crystallinity and Polymorphism: Affecting manufacturability, stability, and dissolution.[11][12]

  • Processability: Properties like flowability and compressibility essential for tablet manufacturing.

This guide moves beyond the well-documented hydrochloride salt to explore the principles governing the characteristics of chlorpromazine's organic salts, providing the scientific foundation for their rational selection and characterization.

Fundamental Molecular and Acid-Base Properties

A thorough understanding of chlorpromazine's intrinsic properties is the prerequisite for any salt screening program.[6]

Molecular Structure

Chlorpromazine's structure consists of a tricyclic phenothiazine core with a chlorine substituent and a dimethylaminopropyl side chain. The key functional group for salt formation is the tertiary amine on this side chain.

pKa: The Cornerstone of Salt Formation

The pKa is the pH at which a molecule is 50% ionized. For a basic drug like chlorpromazine, the pKa of its conjugate acid dictates the feasibility and stability of salt formation.

  • Chlorpromazine pKa: The reported pKa of chlorpromazine is approximately 9.3.[4]

  • Causality: This high pKa value indicates that chlorpromazine is a relatively strong base. According to the "ΔpKa rule," a stable salt is generally formed when the difference between the pKa of the base and the pKa of the acidic counter-ion is greater than 3. This provides a wide range of suitable organic acids (e.g., carboxylic acids) for creating stable chlorpromazine salts. The determination of pKa is therefore the first logical step in any salt selection workflow.[6]

Key Physicochemical Properties & Characterization

The selection of an optimal salt form is a multi-parameter optimization process. Below are the core properties that must be rigorously evaluated.

Solubility and Dissolution Rate

Enhanced aqueous solubility is the most common reason for salt formation.[7] The solubility of a salt is a function of the properties of the parent drug, the counter-ion, and the crystal lattice energy of the solid salt.[6]

  • Chlorpromazine Free Base: Very low aqueous solubility, reported at approximately 2.55 mg/L at 24°C.[5]

  • Chlorpromazine Hydrochloride: In stark contrast, the hydrochloride salt is highly soluble in water, with reported values of 50 mg/mL and even greater than or equal to 100 mg/mL.[13][14]

  • Organic Salts: The solubility of organic salts will vary based on the hydrophilicity of the counter-ion. For example, salts made with highly soluble acids like citric or tartaric acid are expected to exhibit high aqueous solubility, while salts from more lipophilic acids like pamoic acid may be designed for sustained-release applications.

pH-Dependent Solubility: Chlorpromazine's solubility is highly pH-dependent. As a basic compound, its solubility decreases as the pH increases.[15] This is a critical factor, as the pH of the gastrointestinal tract varies. Abnormal dissolution profiles have been observed for chlorpromazine hydrochloride tablets in unbuffered water, where excipients like calcium carbonate can raise the local pH, causing the drug to precipitate and slowing dissolution.[15][16] This underscores the necessity of evaluating solubility across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies.[17]

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of a drug salt dictates its physical stability and processing characteristics.[11]

  • Crystallinity: Crystalline salts are generally preferred because they have a well-defined, ordered structure, leading to consistent properties. Amorphous forms, while sometimes offering higher solubility, are thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time.

  • Polymorphism: This is the ability of a compound to exist in two or more different crystal structures.[12] Different polymorphs of the same salt can have vastly different melting points, solubilities, and stabilities.[11] Identifying the most thermodynamically stable polymorph is a critical risk-mitigation step in drug development to prevent unforeseen form conversions during storage or processing.[18] Chlorpromazine itself is known to be a flexible molecule, which may predispose its salts to polymorphism.[12]

Thermal Properties

Thermal analysis provides crucial information about the stability, purity, and solid form of a salt.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is an indicator of crystal lattice energy and purity. A sharp, high-temperature melting endotherm is often desirable. DSC can also detect polymorphic transitions, desolvation events, and decomposition.[19]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of water (hydrates) or residual solvents (solvates) in the crystal structure and determining the decomposition temperature of the salt.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[9] Excessive moisture uptake can lead to:

  • Physical changes: Deliquescence (dissolving in absorbed water), caking, and poor powder flow.[10]

  • Chemical degradation: Hydrolysis.

  • Solid-state form changes: Inducing a transition to a hydrate or an amorphous form.[20]

The choice of an organic counter-ion can significantly modulate hygroscopicity. Highly hygroscopic salts require controlled, low-humidity conditions for manufacturing and storage, adding cost and complexity.[21] Therefore, a key goal of salt selection is often to find a form with low hygroscopicity.

Comparative Data of Chlorpromazine Forms

While data on a wide variety of specific chlorpromazine organic salts is sparse in publicly available literature, the principles of salt selection allow for a predictive comparison based on the well-characterized free base and hydrochloride salt.

PropertyChlorpromazine (Free Base)Chlorpromazine HydrochlorideExpected Trend for a Typical Organic Salt
Molecular Weight ~318.9 g/mol ~355.3 g/mol [13]Varies with counter-ion
Appearance White to Off-White SolidWhite or creamy-white crystalline powder[13]Typically a crystalline solid
pKa 9.3[4]Not ApplicableNot Applicable
Melting Point 56.5 °C[4]~196 °C (decomposes)[13]Generally higher than the free base; varies widely
Aqueous Solubility Very Low (~2.55 mg/L)Very High (≥100 mg/mL)[13]Highly variable; can be tailored from low to high
LogP (Lipophilicity) ~5.41Lower than free baseVaries; can be modulated by counter-ion choice

Experimental Protocols & Methodologies

To ensure data integrity, standardized protocols must be employed.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[17][22][23]

Objective: To determine the thermodynamic equilibrium solubility of a chlorpromazine salt at different pH values.

Methodology:

  • Prepare Buffer Solutions: Prepare buffers at a minimum of three pH conditions relevant to the GI tract: pH 1.2 (e.g., 0.1 M HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[17]

  • Sample Preparation: Add an excess amount of the chlorpromazine salt to vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C. Agitate for a sufficient period to reach equilibrium.

  • Equilibrium Confirmation: To confirm equilibrium, sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are within an acceptable variance (e.g., <10%).[22]

  • Sample Analysis: At each time point, withdraw an aliquot of the supernatant. Immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of chlorpromazine using a validated, stability-indicating HPLC-UV method.[22]

  • pH Measurement: Measure the final pH of the solution in each vial after the experiment to ensure the buffer capacity was sufficient.

Protocol: Solid-State Characterization Workflow

Objective: To identify the solid form (crystallinity, polymorphism) of a newly prepared chlorpromazine salt.

Methodology:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form. The unique diffraction pattern serves as a "fingerprint" for a specific crystal lattice.[24] An amorphous solid will produce a broad halo instead of sharp peaks.

  • Differential Scanning Calorimetry (DSC): Heat the sample (typically 2-5 mg) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Analyze the resulting thermogram for melting endotherms, solid-solid transitions, or crystallization exotherms.

  • Thermogravimetric Analysis (TGA): Heat a sample at a controlled rate (e.g., 10 °C/min) and monitor mass loss. This quantifies the amount of water or solvent in the sample.

  • Polarized Light Microscopy (PLM): Visually inspect the crystals under a microscope. Crystalline materials are typically birefringent (glow under crossed polarizers), whereas amorphous materials are isotropic (remain dark). This provides a quick assessment of crystallinity.[24]

Visualizations: Workflows and Relationships

Diagram 1: Salt Selection & Characterization Workflow

This diagram outlines the logical progression from the active pharmaceutical ingredient (API) to a fully characterized, optimized salt form.

SaltSelectionWorkflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: In-Depth Analysis of Leads cluster_3 Phase 4: Final Selection API Characterize API Free Base (pKa, Solubility, Solid Form) Counterion Select Organic Counter-ions (pKa > 3 units diff, GRAS status) API->Counterion ΔpKa > 3 Screening Microscale Salt Formation (Reaction/Evaporation Crystallization) Counterion->Screening Confirm Confirm Salt Formation (PXRD, NMR, DSC) Screening->Confirm Solubility Tier 1: Kinetic Solubility (Aqueous & Organic Solvents) Confirm->Solubility Crystallinity Assess Crystallinity (PXRD, PLM) Confirm->Crystallinity Leads Select 2-4 Lead Salts (Based on Solubility & Crystallinity) Crystallinity->Leads Thermo Thermal Analysis (DSC, TGA) Leads->Thermo Hygro Hygroscopicity Testing (DVS) Leads->Hygro EquilSol Equilibrium Solubility (pH 1.2, 4.5, 6.8) Leads->EquilSol Polymorph Polymorph & Stability Screen Leads->Polymorph Final Select Optimal Salt Form (Balance of all properties) Polymorph->Final Backup Select Backup Candidate Final->Backup

Caption: A multi-tiered workflow for pharmaceutical salt selection.

Diagram 2: Impact of Physicochemical Properties on Drug Development

This diagram illustrates how the core physicochemical properties investigated in this guide directly influence critical downstream stages of drug development.

PropertiesImpact Properties Physicochemical Properties Sol Solubility & Dissolution Properties->Sol Stab Stability (Solid & Solution) Properties->Stab Poly Polymorphism Properties->Poly Hygro Hygroscopicity Properties->Hygro Formulation Formulation Development Sol->Formulation Excipient choice Performance In Vivo Performance Sol->Performance Bioavailability Stab->Formulation Shelf-life Manufacturing Manufacturing & Processing Stab->Manufacturing Degradation risk Poly->Formulation Consistency Poly->Performance Variable absorption Hygro->Formulation Packaging needs Hygro->Manufacturing Handling, Flow

Caption: Interplay of key properties and drug development stages.

Conclusion

The selection of an appropriate organic salt for chlorpromazine is a strategic, data-driven process that extends far beyond simply increasing solubility. It is a critical exercise in risk management and product optimization. A comprehensive characterization of solubility across the physiological pH range, coupled with a thorough investigation of the solid-state properties—including crystallinity, polymorphism, thermal behavior, and hygroscopicity—is paramount. By employing the systematic workflows and robust analytical protocols detailed in this guide, researchers and drug development professionals can make informed decisions, mitigating downstream risks and ultimately engineering a more stable, manufacturable, and efficacious drug product. The principles and methodologies presented here provide a validated framework for unlocking the full potential of chlorpromazine through the rational design of its organic salt forms.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6240, Chlorpromazine hydrochloride. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of Chlorpromazine (CAS 50-53-3). Retrieved from [Link]

  • INCHEM (1993). Chlorpromazine hydrochloride (UK PID). Retrieved from [Link]

  • Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved from [Link]

  • Cleveland Clinic (2023). Chlorpromazine (Thorazine): Uses & Side Effects. Retrieved from [Link]

  • Wikipedia (2024). Chlorpromazine. Retrieved from [Link]

  • PubMed (1981). Therapeutic monitoring of chlorpromazine I: Pitfalls in plasma analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • Bighash, M., & Khavari, M. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Galloway, W. (2012). Crystallisation and Polymorphism. Organic Process Research & Development, 16(5), 721-722. Retrieved from [Link]

  • Sravani, G., et al. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • ResearchGate (n.d.). Comparative DSC Thermograms of Pure drug, polymers, PM2SRL and SD2SRL. Retrieved from [Link]

  • PubMed (1995). Abnormal dissolutions of chlorpromazine hydrochloride tablets in water by paddle method under a high agitation condition. Retrieved from [Link]

  • Anderson, N. G. (2012). Strategy for the Prediction and Selection of Drug Substance Salt Forms. In Practical Process Research and Development (pp. 357-393). Academic Press.
  • World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Southern, S. A., et al. (2023). NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. Crystal Growth & Design. Retrieved from [Link]

  • Improved Pharma (2021). Salt Screening. Retrieved from [Link]

  • PubMed (2002). Thermodynamic and infrared analyses of the interaction of chlorpromazine with phospholipid monolayers. Retrieved from [Link]

  • World Health Organization (n.d.). Annex 4. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • ResearchGate (n.d.). Abnormal Dissolutions of Chlorpromazine Hydrochloride Tablets in Water by Paddle Method under a High Agitation Condition. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021).
  • ResearchGate (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • TA Instruments (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • PubMed (1984). Charged analogues of chlorpromazine as dopamine antagonists. Retrieved from [Link]

  • ECA Academy (2018). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • ResearchGate (n.d.). Formulation and Evaluation of Mouth Dissolving Film of Chlorpromazine. Retrieved from [Link]

  • Tel Aviv University (1980). Interactions between chlorpromazine and some of its metabolites. Retrieved from [Link]

  • Taylor & Francis Online (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Sciforum (n.d.). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Retrieved from [Link]

  • ResearchGate (2018). Spectrophotometric Determination of Chlorpromazine Hydrochloride Using 4-Nitroanilline by Oxidative Coupling Reaction. Retrieved from [Link]

  • ACS Publications (2011). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

  • USP-NF (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHEManager. Retrieved from [Link]

  • PubMed (1982). Effects of chlorpromazine hydrochloride and its metabolites on Mg2+- and Na+,K+-ATPase activities of canalicular-enriched rat liver plasma membranes. Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). Draft Guidance on Chlorpromazine Hydrochloride. Retrieved from [Link]

  • Crystal Pharmatech (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for CAS 71735-13-2 (Chlorpromazine 4-Benzoylsalicylate)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the HPLC method development of CAS 71735-13-2 , chemically identified as the salt complex Chlorpromazine 4-Benzoylsalicylate .

Part 1: Executive Summary & Compound Profile

CAS 71735-13-2 is a pharmaceutical salt comprising two distinct chemical entities:

  • Chlorpromazine: A phenothiazine antipsychotic (Basic moiety).

  • 4-Benzoylsalicylic Acid: An anti-inflammatory/UV-absorbing agent (Acidic counter-ion).

Developing a method for this compound requires a "Dual-Analyte Strategy." Unlike simple salts (e.g., Hydrochloride) where the counter-ion is transparent to UV, both components here are UV-active and possess significantly different physicochemical properties. The method must ensure the simultaneous elution and peak symmetry of a hydrophobic base (prone to tailing) and a lipophilic acid.

Physicochemical Profile (Critical for Method Design)
PropertyComponent A: ChlorpromazineComponent B: 4-Benzoylsalicylic AcidImplication for HPLC
Structure Type Tricyclic Phenothiazine (Base)Benzophenone derivative (Acid)Mixed Mode Separation: Requires a column capable of handling both acids and bases.
pKa ~9.3 (Amine)~3.0 (Carboxylic Acid)pH Sensitivity: Mobile phase pH must be carefully tuned. pH 3.0 is ideal to protonate the base and suppress acid ionization.
LogP (Hydrophobicity) 5.4 (Highly Lipophilic)~3.5 - 4.0 (Estimated)Gradient Required: Both are hydrophobic. Isocratic flow may result in excessively long run times.
UV Max (

)
254 nm, 306 nm~260 nm, 300 nmDetection: 254 nm is the optimal isosbestic point for simultaneous detection.

Part 2: Method Development Strategy (The "Why")

Column Selection: The "Silanol Suppression" Rule

Chlorpromazine is notorious for severe peak tailing on traditional C18 columns due to the interaction of its positively charged amine with residual silanol groups on the silica surface.

  • Decision: Use a Base-Deactivated (End-capped) High-Purity C18 column.

  • Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18. These columns have high carbon loads and polymeric bonding that shield silanols.

Mobile Phase Engineering
  • Buffer Selection: Phosphate buffer is chosen for its buffering capacity at low pH.

  • pH Control (pH 3.0):

    • Effect on Base: Chlorpromazine is fully protonated (

      
      ). While this reduces retention slightly, it improves solubility.
      
    • Effect on Acid:[1] 4-Benzoylsalicylic acid is ~50% ionized. Lowering pH to 2.5 would fully suppress ionization (increasing retention), but pH 3.0 is a balanced compromise for column longevity and peak shape.

  • Additive (Triethylamine - TEA): TEA is mandatory. It acts as a "sacrificial base," competing for silanol sites and sharpening the Chlorpromazine peak.

Gradient Profile

Because both components are lipophilic, a gradient from 30% to 80% Organic Modifier (Acetonitrile) is necessary to elute them within a reasonable timeframe (<15 mins) while maintaining resolution.

Part 3: Visualization of Method Logic

MethodDevelopment Start Analyte: CAS 71735-13-2 (Salt Complex) Dissociation Dissociation in Mobile Phase Start->Dissociation Base Chlorpromazine (Cation) pKa 9.3 | LogP 5.4 Dissociation->Base Acid 4-Benzoylsalicylic Acid (Anion/Neutral) pKa 3.0 | LogP ~4.0 Dissociation->Acid Challenge1 Challenge: Silanol Interaction (Tailing) Base->Challenge1 Challenge2 Challenge: pH Dependent Retention Acid->Challenge2 Solution Optimized System: C18 End-capped Column pH 3.0 Phosphate Buffer + TEA Gradient Elution Challenge1->Solution Add TEA & Low pH Challenge2->Solution Suppress Ionization Result Result: Simultaneous Sharp Peaks Resolution > 2.0 Solution->Result

Caption: Logical workflow for separating the basic and acidic components of CAS 71735-13-2, addressing specific chromatographic challenges.

Part 4: Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: CAS 71735-13-2 (if available) or individual standards of Chlorpromazine HCl and 4-Benzoylsalicylic Acid.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).
    
Chromatographic Conditions
ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard dimensions for robust QC methods.
Mobile Phase A 25 mM

+ 0.1% TEA, pH adjusted to 3.0 with Orthophosphoric Acid.
Buffering and silanol masking.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)High elution strength; Methanol helps solubilize polar impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmDetects aromatic rings in both species.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Injection Vol 20 µLSufficient sensitivity without overloading.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 7030Initial equilibration.
5.0 7030Isocratic hold for acidic counter-ion.
15.0 2080Linear ramp to elute Chlorpromazine.
20.0 2080Wash step.
21.0 7030Return to initial.
25.0 7030Re-equilibration.
Sample Preparation Workflow

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Crucial for solubility of both the salt and free forms.

  • Stock Solution: Weigh 10 mg of CAS 71735-13-2 into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate for 5 mins). Make up to volume with Mobile Phase A. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent to obtain 100 µg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind Chlorpromazine).

Part 5: Validation Parameters (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must pass these system suitability criteria before every run:

  • Resolution (

    
    ):  > 2.0 between 4-Benzoylsalicylic acid (elutes first) and Chlorpromazine (elutes second).
    
  • Tailing Factor (

    
    ):  < 1.5 for Chlorpromazine. If > 1.5, fresh mobile phase with TEA is required.
    
  • Stoichiometric Check: The molar ratio of Acid:Base should be 1:1. Calculate the molar concentration of each peak using their respective response factors (requires individual standards for calibration).

Part 6: Troubleshooting Guide

IssueRoot CauseCorrective Action
Chlorpromazine Peak Tailing Silanol interaction; Old column; Insufficient TEA.Replace column with "Base-Deactivated" type. Ensure 0.1% TEA is added to Buffer.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (50:50 Buffer/ACN).
RT Drift (Acid Peak) pH fluctuation.4-Benzoylsalicylic acid is sensitive to pH ~3.0. Use a precise pH meter and buffer effectively.
High Backpressure Salt precipitation.Ensure Buffer/ACN mixing does not precipitate phosphate. Do not exceed 80% ACN with 25mM Phosphate.

References

  • United States Pharmacopeia (USP). Monograph for Chlorpromazine Hydrochloride.[2] USP-NF.[2] (Standard for Chlorpromazine separation principles).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.
  • ChemicalBook. CAS 71735-13-2 Entry.[3] (Verification of Chemical Identity).

Sources

Solubility testing procedures for Chlorpromazine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solubility Profiling of Chlorpromazine Supramolecular Complexes

Executive Summary & Scientific Rationale

Chlorpromazine (CPZ), a phenothiazine derivative, presents a classic physicochemical paradox in drug development. While its hydrochloride salt (CPZ-HCl) is highly water-soluble (~100 mg/mL), the free base is lipophilic (logP ~5.4) and practically insoluble. Furthermore, CPZ is notoriously unstable in solution, prone to photo-oxidation and sulfoxide formation.

Modern formulation strategies often utilize supramolecular complexation (e.g., with Cyclodextrins or ion-pairing agents) to stabilize the drug and modulate its release profile. Standard solubility protocols fail for these systems because they do not account for the dynamic equilibrium between the free drug, the ligand, and the complex.

This guide provides a rigorous, self-validating framework for characterizing CPZ complexes, moving beyond simple "saturation" testing to determining stability constants (


)  and complexation efficiency (CE) .

Pre-Formulation Intelligence: The CPZ Profile

Before initiating wet chemistry, the following physicochemical constraints must be integrated into the experimental design to prevent false negatives.

ParameterValue / CharacteristicImpact on Protocol
pKa ~9.3 (Amine)Solubility is pH-dependent. Buffers must have high capacity (e.g., 50-100 mM).
LogP ~5.4 (Free Base)High adsorption to plastics. Use glass vials only.
Stability Photosensitive, OxidativeMandatory: Amber glassware, low-actinic light, and

headspace purging.
Degradants CPZ-Sulfoxide, CPZ-N-oxideAnalytical method must separate parent from sulfoxide (typically elutes earlier on C18).

Protocol A: Phase Solubility Analysis (Higuchi-Connors Method)

This is the definitive method for characterizing in situ complexation (e.g., CPZ with


-Cyclodextrin). Unlike standard solubility testing, this protocol varies the concentration of the complexing agent (ligand) to determine the affinity constant.
Experimental Workflow

Materials:

  • Chlorpromazine (Free base or HCl, depending on target).[1][2]

  • Complexing Agent (e.g.,

    
    -Cyclodextrin, HP-
    
    
    
    -CD).
  • Buffer: Phosphate buffer pH 7.4 (simulating physiological pH) or Acetate pH 4.5.

  • Vessels: 20 mL Amber Glass Scintillation Vials (Screw cap with PTFE liner).

Step-by-Step Procedure:

  • Ligand Solution Preparation: Prepare a stock solution of the Ligand (e.g., 50 mM Cyclodextrin) in the selected buffer. Create a serial dilution series (0, 5, 10, 15, 20, 30, 50 mM) in separate amber vials. Volume: 5 mL per vial.

  • Drug Addition (Excess): Add excess CPZ solid to each vial.

    • Calculation: If intrinsic solubility (

      
      ) is ~0.01 mg/mL, add at least 5 mg to ensure saturation even if solubility increases 100-fold.
      
    • Critical Check: Ensure solid drug is visible at the bottom of the vial throughout the experiment.

  • Equilibration:

    • Seal: Cap tightly and wrap with Parafilm to prevent solvent evaporation.

    • Agitation: Place in an orbital shaker incubator at 25°C ± 0.1°C set to 100 rpm .

    • Duration: 72 hours. (Phenothiazines equilibrate slowly due to wetting challenges).

  • Phase Separation:

    • Remove vials and let stand for 1 hour to allow coarse sedimentation.

    • Filtration: Pass supernatant through a 0.45 µm PVDF filter .

    • Note: Discard the first 1 mL of filtrate to saturate the filter membrane (preventing adsorption errors).

  • Quantification: Dilute filtrate with Mobile Phase (see Section 5) and analyze via HPLC.

Data Analysis Logic

Use the resulting plot of Total Drug Solubility (


) vs. Ligand Concentration (

)
to classify the complex type (A-type vs. B-type). For a linear (A_L) profile, calculate the Stability Constant (

):


  • Slope: From the linear regression of the plot.

  • 
    :  Intrinsic solubility of CPZ (y-intercept).
    

Protocol B: Thermodynamic Solubility of Isolated Complexes

If the complex has been synthesized and isolated (e.g., via freeze-drying or kneading), use this "Shake-Flask" protocol to determine its saturation solubility.

ShakeFlaskProtocol Start Start: Solid Complex SolventPrep Prepare Buffer (pH 6.8 / 7.4) Degas & Purge with N2 Start->SolventPrep Addition Add Excess Solid to Amber Vial (Target >10% undissolved) SolventPrep->Addition Agitation Agitate: 25°C, 100 rpm Time: 24h, 48h, 72h (Time points) Addition->Agitation pHCheck Check pH of Suspension (Must remain within ±0.1 of target) Agitation->pHCheck Separation Phase Separation Centrifuge: 10,000g, 10 min OR Filter: 0.45 µm PVDF pHCheck->Separation Assay HPLC-UV Analysis (Quantify CPZ) Separation->Assay Decision Is Conc. Stable (±5%) between time points? Assay->Decision Report Report Thermodynamic Solubility Decision->Report Yes Repeat Extend Equilibration Decision->Repeat No Repeat->Agitation

Figure 1: Decision-tree workflow for thermodynamic solubility testing of isolated CPZ complexes.

Analytical Validation: HPLC-UV Method

Standard UV spectrophotometry is insufficient due to spectral overlap between CPZ and its oxidized metabolites. A stability-indicating HPLC method is required.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard reverse phase retention.
Mobile Phase Methanol : Ammonium Acetate (10 mM, pH 6.5) [85:15 v/v]High organic content required to elute lipophilic CPZ. pH 6.5 ensures ionization stability.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmOptimal absorbance for phenothiazine ring.
Retention Time ~6-8 min (CPZ)Sulfoxide metabolites typically elute earlier (~3-4 min).
Linearity 1 – 100 µg/mLCovers the expected dynamic range.

Self-Validation Step: Inject a "stressed" sample (CPZ solution exposed to UV light for 2 hours) before running samples. If the method cannot resolve the sulfoxide peak from the parent peak, the solubility data will be artificially high (false positive).

Expert Insights & Troubleshooting

1. The "Wetting" Problem: CPZ free base is hydrophobic and may float on the buffer surface, preventing equilibration.

  • Solution: Add a chemically inert glass bead to the vial during shaking to break surface tension, or use a pre-wetting step with <0.1% surfactant (only if validated not to interfere with complexation).

2. Filter Adsorption: Phenothiazines adsorb strongly to Nylon and Cellulose Acetate filters.

  • Requirement: Use PVDF or PTFE (hydrophilic treated) filters. Always discard the first 20% of the filtrate volume to saturate active sites on the membrane.

3. pH Drift: CPZ-HCl is acidic. Dissolving high concentrations can lower the bulk pH, artificially increasing solubility.

  • Control: Measure pH after equilibrium. If the pH has shifted >0.1 units from the buffer target, the buffer capacity is insufficient. Repeat with a stronger buffer (e.g., 100 mM).

References

  • PubChem. Chlorpromazine Hydrochloride | C17H20Cl2N2S. National Library of Medicine. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Available at: [Link]

  • ResearchGate. Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride. Available at: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of CAS 71735-13-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 71735-13-2) is a critical step in the production of Gefitinib, a potent EGFR inhibitor used in oncology.[1][2] As a key intermediate, achieving a high yield and purity of this compound is paramount for the overall efficiency and cost-effectiveness of the Active Pharmaceutical Ingredient (API) manufacturing process.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help researchers and production chemists optimize their synthetic outcomes.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and industrially scalable method for synthesizing CAS 71735-13-2 is through a Williamson ether synthesis. This involves the O-alkylation of 6-hydroxy-7-methoxy-3H-quinazolin-4-one with N-(3-chloropropyl)morpholine. The reaction's success hinges on the careful selection of base, solvent, and temperature to maximize the nucleophilicity of the phenoxide intermediate while minimizing side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents R1 6-hydroxy-7-methoxy- quinazolin-4(3H)-one Product CAS 71735-13-2 7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4(3H)-one R1->Product   Williamson Ether Synthesis (SN2 Reaction) R2 N-(3-chloropropyl)morpholine R2->Product   Williamson Ether Synthesis (SN2 Reaction) Base Base (e.g., K2CO3, Na2CO3) Base->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product

Caption: General workflow for the synthesis of CAS 71735-13-2.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this reaction?

A1: The three most critical parameters are the choice of base, the solvent system, and the reaction temperature. These factors are interdependent and directly influence reaction kinetics and the formation of byproducts. An inadequate base will fail to sufficiently deprotonate the phenolic hydroxyl group, leading to a stalled or slow reaction. The solvent must solubilize the reactants and facilitate the SN2 reaction, while the temperature needs to be high enough to provide the necessary activation energy without causing degradation of reactants or products.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[3] Use a suitable mobile phase (e.g., dichloromethane/methanol mixture) to achieve good separation between the starting material (6-hydroxy-7-methoxy-quinazolin-4-one) and the product. The reaction is considered complete when the spot corresponding to the starting phenol has been completely consumed. This prevents excessive heating times which can lead to impurity formation.

Q3: Is an inert atmosphere necessary for this synthesis?

A3: While not always strictly required in published procedures, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. The intermediate phenoxide is susceptible to oxidation, especially at elevated temperatures. An inert atmosphere protects this sensitive intermediate, preventing the formation of colored oxidative impurities and potentially improving the overall yield and purity of the final product.

Troubleshooting Guide

Issue 1: Consistently Low Yield (<85%)

Q: My reaction yield is consistently low despite following the protocol. What are the primary causes and how can I fix this?

A: Persistently low yields are typically traced back to one of four areas: base selection, solvent effects, temperature control, or reagent quality.

Causality & Solution:

  • Inefficient Deprotonation (Base Selection): The reaction proceeds via a phenoxide nucleophile. If the base is not strong enough or is sterically hindered, the equilibrium will not favor the formation of this phenoxide, slowing the reaction and allowing side reactions to compete.

    • Troubleshooting Step: Switch to a more effective base. While sodium carbonate (Na2CO3) can work, potassium carbonate (K2CO3) is often superior due to its higher basicity and better solubility in polar aprotic solvents.[3] Triethylamine is another option, particularly in solvents like dichloromethane.[3] Ensure the base is anhydrous, as moisture can consume the base and hinder the reaction.

  • Poor Reaction Medium (Solvent Choice): The solvent must adequately dissolve the starting quinazolinone and the base to allow for efficient deprotonation. It must also be a suitable medium for an SN2 reaction, preferably a polar aprotic solvent.

    • Troubleshooting Step: Evaluate your solvent. Acetone and Dimethylformamide (DMF) are common choices.[3] Acetone is less toxic and has a lower boiling point, simplifying workup. DMF is a stronger solvent and can accelerate the reaction but requires higher temperatures and is more difficult to remove. The choice of solvent and base are linked, as shown in the comparative table below.

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. Too low a temperature will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the product or reagents.

    • Troubleshooting Step: Optimize the temperature based on your solvent system. Reactions in acetone are typically run at reflux (55-60 °C), while DMF requires higher temperatures (100-105 °C).[3] If the reaction is stalling, a modest increase in temperature (e.g., 5-10 °C) can be beneficial, but this must be monitored closely by TLC to avoid byproduct formation.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes conditions from a representative patent, illustrating the impact of reagent and solvent choice on reaction outcomes.[3]

SolventBaseTemperature (°C)Time (h)Reported Yield (%)
AcetoneK2CO355 - 60886
DichloromethaneTriethylamine80 - 85388
DMFNa2CO3100 - 105183
Issue 2: Product Purity Concerns & Impurity Formation

Q: My final product shows significant impurities after workup, even with a seemingly complete reaction by TLC. What are these impurities and how can I prevent them?

A: Impurities often arise from the quality of starting materials or from side reactions occurring under the reaction conditions. The target molecule itself is listed as a known impurity of Gefitinib, highlighting the importance of its purity for subsequent steps.[4][5]

Causality & Solution:

  • Starting Material Quality: The primary impurity source is often the reactants themselves. 6-hydroxy-7-methoxy-quinazolin-4-one may contain residual starting materials from its own synthesis, and N-(3-chloropropyl)morpholine can degrade over time.

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR or HPLC before starting the reaction. If necessary, purify the 6-hydroxy-7-methoxy-quinazolin-4-one by recrystallization.

  • Side Reactions (e.g., N-alkylation): While O-alkylation is favored, there is a possibility of competitive N-alkylation at the quinazolinone ring nitrogens, particularly at higher temperatures or with prolonged reaction times.

    • Troubleshooting Step: Adhere to the optimal reaction temperature and monitor the reaction closely with TLC. Avoid unnecessarily long reaction times once the starting phenol is consumed. Using a milder, more sterically hindered base could potentially favor O-alkylation, but this may require significant process optimization.

  • Ineffective Purification: The final product must be carefully purified to remove unreacted starting materials, inorganic salts, and any organic byproducts.

    • Troubleshooting Step: The most effective purification method reported is recrystallization.[3] Ethyl acetate and ethanol are both cited as effective solvents for this purpose.[3] Ensure the crude product is completely dissolved in the hot solvent and allowed to cool slowly to form well-defined crystals, which will exclude impurities more effectively. A final wash of the filtered solid with a cold, non-polar solvent like t-butyl methyl ether can help remove residual soluble impurities.[6]

Troubleshooting Logic Workflow

This diagram outlines a decision-making process for addressing common issues during the synthesis.

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Problem_Yield Problem: Low Yield Start->Problem_Yield Problem_Purity Problem: High Impurity Start->Problem_Purity Check_Base Is the base optimal? (e.g., Anhydrous K2CO3) Problem_Yield->Check_Base Check_SM_Purity Are starting materials pure? Problem_Purity->Check_SM_Purity Check_Solvent_Temp Is solvent/temperature correct? (e.g., Acetone @ 60°C) Check_Base->Check_Solvent_Temp Yes Sol_Base Action: Switch to anhydrous K2CO3 or Triethylamine. Check_Base->Sol_Base No Sol_Solvent_Temp Action: Verify solvent choice and optimize temperature. Check_Solvent_Temp->Sol_Solvent_Temp No Check_Reaction_Time Was reaction time excessive? Check_SM_Purity->Check_Reaction_Time Yes Sol_SM_Purity Action: Analyze and purify starting materials before use. Check_SM_Purity->Sol_SM_Purity No Check_Purification Is recrystallization effective? Check_Reaction_Time->Check_Purification No Sol_Reaction_Time Action: Monitor by TLC and stop reaction upon completion. Check_Reaction_Time->Sol_Reaction_Time Yes Sol_Purification Action: Optimize recrystallization solvent and procedure. Check_Purification->Sol_Purification No

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure described in the patent literature.[3]

Objective: To synthesize 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.

Materials:

  • 6-hydroxy-7-methoxy-3H-quinazolin-4-one (1.0 eq)

  • N-(3-chloropropyl)morpholine (1.37 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.63 eq)

  • Acetone (approx. 6 mL per gram of starting quinazolinone)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Ethanol or Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-7-methoxy-3H-quinazolin-4-one, acetone, N-(3-chloropropyl)morpholine, and potassium carbonate.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 55-60 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 8 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add water (approx. 13 mL per gram of initial quinazolinone) to dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 mL per gram of initial quinazolinone).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from hot ethanol or ethyl acetate to yield the final product as an off-white solid.[3] Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Title: CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)
  • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]

  • Title: 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (CAS No: 199327-61-2) API Intermediate Manufacturers Source: apicule URL: [Link]

  • Title: CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use Source: Google Patents URL
  • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Total Synthesis of the Polyoxygenated Sesquiterpenes Guignarderemophilanes C and D Source: SciSpace URL: [Link]

  • Title: 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 Source: Autech Industry Co., Limited URL: [Link]

  • Title: CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)
  • Title: Gefitinib Source: New Drug Approvals URL: [Link]

  • Title: 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A New Synthesis of Gefitinib Source: Thieme Chemistry URL: [Link]

Sources

Safety Operating Guide

Navigating the Hazards: A Guide to Personal Protective Equipment for Glutaraldehyde (Einecs 275-924-2)

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental integrity and personal safety. This guide provides an in-depth operational directive for the safe handling of Glutaraldehyde (Einecs 275-924-2), a widely used biocide, sterilant, and tissue fixative. Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk mitigation within the laboratory.

Glutaraldehyde is a potent sensitizer and irritant, capable of causing severe skin, eye, and respiratory reactions upon exposure.[1][2] Understanding the causality behind these hazards is the first step in constructing a robust safety protocol. This guide will delineate the requisite Personal Protective Equipment (PPE), its proper use, and the necessary disposal procedures to ensure a safe and efficient laboratory environment.

Understanding the Risk: Glutaraldehyde's Hazard Profile

Glutaraldehyde poses a significant risk through direct contact and inhalation. It is crucial to recognize that even low concentrations of vapor can be hazardous. The Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established strict exposure limits to protect workers.[2][3][4][5][6]

Hazard Classification GHS Pictograms Description
Acute Toxicity (Inhalation)Toxic if inhaled, causing irritation to the nose, throat, and lungs, potentially leading to coughing, wheezing, and shortness of breath.[2]
Skin Corrosion/IrritationCauses severe skin burns and irritation.[2] Can lead to allergic contact dermatitis.[1]
Serious Eye Damage/IrritationCauses serious eye damage and irritation.[2]
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin SensitizationMay cause an allergic skin reaction.
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life.[2]

This table summarizes the primary hazards associated with Glutaraldehyde based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Core Directive: Personal Protective Equipment (PPE) for Glutaraldehyde

A multi-layered approach to PPE is essential for comprehensive protection. The following recommendations are based on guidelines from authoritative bodies such as OSHA and the Centers for Disease Control and Prevention (CDC).[4][7]

Hand Protection: The Critical Barrier

All skin contact with glutaraldehyde must be strictly avoided.[1] The choice of glove material is critical, as some common laboratory gloves offer insufficient protection.

  • Recommended: Nitrile or Butyl rubber gloves. These materials have demonstrated high resistance to glutaraldehyde permeation.[1][8][9]

  • Not Recommended: Latex gloves. Glutaraldehyde can readily pass through latex, leading to skin exposure.[1]

Procedural Note: Always inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer contaminated surface with bare skin. Dispose of used gloves as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the severe irritant nature of glutaraldehyde to the eyes and mucous membranes, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice: A full face shield worn in conjunction with chemical splash goggles, especially when handling larger volumes or when there is a significant risk of splashing.[1][7]

Body Protection: Preventing Dermal Exposure

To protect against accidental spills and splashes, appropriate body protection is necessary.

  • Standard Use: A lab coat with long sleeves.

  • High-Risk Operations: For tasks with a higher potential for significant splashes, such as transferring large quantities, a chemical-resistant apron made of materials like polyethylene or polyvinyl chloride should be worn over the lab coat.[7][9]

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls, such as working within a certified chemical fume hood, are the primary means of controlling vapor exposure. However, in situations where these controls are not feasible or during a spill, respiratory protection is required.

  • Recommended: A NIOSH-approved respirator with an organic vapor cartridge. The specific type of respirator should be selected based on a formal risk assessment of the potential exposure levels.[4]

Experimental Workflow: Safe Handling and Disposal of Glutaraldehyde

The following workflow diagram illustrates the critical steps for safely handling and disposing of glutaraldehyde in a laboratory setting.

Glutaraldehyde_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Enter Work Area handle_transfer Careful Transfer of Glutaraldehyde prep_hood->handle_transfer Begin Work handle_use Use in Application handle_transfer->handle_use spill Spill Occurs handle_transfer->spill Accident disp_neutralize Neutralize with Glycine-Based Product handle_use->disp_neutralize After Use disp_container Collect in Labeled Hazardous Waste Container disp_neutralize->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal evacuate Evacuate Area spill->evacuate notify Notify Safety Officer evacuate->notify cleanup Trained Personnel Cleanup with Spill Kit notify->cleanup

Caption: A logical workflow for the safe handling and disposal of glutaraldehyde, including emergency procedures.

Operational Plan: Step-by-Step Protocols

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Don a lab coat or a chemical-resistant apron.

  • Gloves: Put on the first pair of nitrile or butyl rubber gloves.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.

  • Second Pair of Gloves: Don a second pair of gloves over the cuffs of the lab coat.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Apron: Remove the lab coat or apron, rolling it away from the body.

  • Hand Hygiene: Wash and dry hands.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Neutralization and Waste Management

Spent glutaraldehyde solutions are considered hazardous waste and must not be poured down the drain without prior neutralization.[2][10]

Neutralization Protocol:

  • Select Neutralizer: Use a commercially available glycine-based neutralizer. Sodium bisulfite is also effective but may create other toxic byproducts.[10]

  • Follow Manufacturer's Instructions: Add the neutralizer to the spent glutaraldehyde solution in a designated, labeled container within a fume hood.

  • Verify Neutralization: Use appropriate test strips to confirm that the glutaraldehyde has been fully neutralized.

  • Dispose as Hazardous Waste: Even after neutralization, the resulting solution should be collected in a clearly labeled hazardous waste container for professional disposal.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and decisive action is critical.

Exposure Route Immediate First Aid
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][12]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

By adhering to these stringent protocols, researchers and laboratory professionals can effectively mitigate the risks associated with glutaraldehyde, ensuring a safe and productive research environment.

References

  • Environment, Health and Safety Manual - Chapter 06.03: Clinical Safety - Glutaraldehyde Control. The University of North Carolina at Chapel Hill. [Link]

  • Material Safety Data Sheet - Ethyl Propionate, 99+% (gc). Cole-Parmer. [Link]

  • OSHA: Glutaraldehyde Vapor Limit. Contec Professional. [Link]

  • Glutaraldehyde: Safe Handling and Storage Guide. Scribd. [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). [Link]

  • MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]

  • Glutaraldehyde & OPA Sterilant Disposal. Daniels Health. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Glutaraldehyde. NCBI Bookshelf. [Link]

  • Glutaraldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • A Practical Guide To Using Glutaraldehyde and Other High-Level Disinfectants. Infection Control Today. [Link]

  • Safety data sheet. Caesar & Loretz GmbH. [Link]

  • GLUTARALDEHYDE. Occupational Safety and Health Administration (OSHA). [Link]

  • Substance Information - ECHA. European Chemicals Agency. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet: Selenium(IV) oxide. Carl ROTH. [Link]

  • COSHH Guidance Glutaraldehyde. University of St Andrews. [Link]

  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification. Hagleitner. [Link]

  • Glutaraldehyde Overview – Quick Tips. SafetyNow ILT. [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.